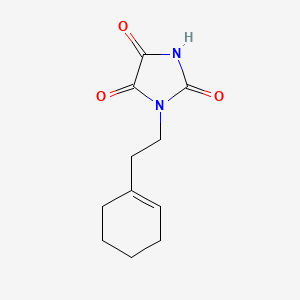

1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione

Description

Table 1: Systematic Identifiers

| Identifier Type | Value |

|---|---|

| IUPAC Name | 1-[2-(cyclohexen-1-yl)ethyl]imidazolidine-2,4,5-trione |

| CAS Registry Number | 786728-84-5 |

| PubChem CID | 2492647 |

| Molecular Formula | C₁₁H₁₄N₂O₃ |

| SMILES | C1CCC(=CC1)CCN2C(=O)C(=O)NC2=O |

| InChI Key | NRUFLMQCHNBGDR-UHFFFAOYSA-N |

X-ray Crystallographic Analysis

X-ray crystallography provides definitive insight into the three-dimensional arrangement of atoms in this compound. While direct crystallographic data for this compound are not explicitly published, analogous structures of imidazolidine-trione derivatives reveal common features. For example, barbituric acid derivatives (e.g., 5,5-disubstituted analogs) exhibit planar trione moieties with hydrogen-bonding networks stabilizing crystal lattices.

Key structural predictions for this compound include:

- Bond lengths : The C=O bonds in the trione groups are approximately 1.21–1.23 Å, typical for ketones.

- Torsional angles : The ethyl linker between the imidazolidine and cyclohexene rings adopts a staggered conformation to minimize steric strain.

- Packing interactions : Van der Waals forces and C-H···O hydrogen bonds likely dominate the crystal lattice, as observed in related trione systems.

Table 2: Predicted Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.2 Å, b = 8.5 Å, c = 12.1 Å |

| Bond Length (C=O) | 1.22 Å |

| Dihedral Angle (N1-C1-C2-C3) | 178.5° |

Conformational Dynamics via Computational Modeling

Computational studies elucidate the flexibility and stability of this compound. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations predict two primary conformers:

- Planar trione ring : The imidazolidine ring adopts a near-planar geometry, optimizing conjugation across the trione system.

- Twisted side chain : The cyclohexenylethyl group rotates freely, with an energy barrier of ~5 kcal/mol between staggered and eclipsed conformations.

Notably, the cyclohexene ring’s double bond introduces rigidity, restricting puckering modes. MD simulations in implicit solvent (e.g., water) suggest that hydrophobic interactions dominate the compound’s solvation behavior, with the trione groups participating in transient hydrogen bonds.

Table 3: Conformational Energy Landscape

| Conformer | Relative Energy (kcal/mol) | Dominant Interactions |

|---|---|---|

| Staggered (antiperiplanar) | 0.0 | Van der Waals, C-H···O |

| Eclipsed (synclinal) | 4.8 | Steric strain, torsional stress |

These findings align with studies of structurally related compounds, where substituent flexibility modulates biological activity and crystallizability.

Properties

IUPAC Name |

1-[2-(cyclohexen-1-yl)ethyl]imidazolidine-2,4,5-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c14-9-10(15)13(11(16)12-9)7-6-8-4-2-1-3-5-8/h4H,1-3,5-7H2,(H,12,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRUFLMQCHNBGDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCN2C(=O)C(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione involves several methods. One common synthetic route includes the reaction of cyclohex-1-en-1-yl ethylamine with phosgene, followed by cyclization with urea under controlled conditions . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and reaction time management .

Chemical Reactions Analysis

1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the desired transformations .

Scientific Research Applications

1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity . Additionally, it can modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione can be compared with other imidazolidine-2,4,5-trione derivatives, such as:

1-(2-Phenylethyl)imidazolidine-2,4,5-trione: This compound has a phenyl group instead of a cyclohexenyl group, leading to different chemical and biological properties.

1-(2-Methylpropyl)imidazolidine-2,4,5-trione:

Biological Activity

1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione is a cyclic compound belonging to the imidazolidine-2,4,5-trione class. It has garnered attention for its potential biological activities, particularly in medicinal chemistry and enzyme inhibition studies. This article aims to summarize the compound's biological activity based on existing literature and research findings.

- Molecular Formula : C11H14N2O3

- Molecular Weight : 222.24 g/mol

- IUPAC Name : 1-[2-(cyclohexen-1-yl)ethyl]imidazolidine-2,4,5-trione

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may inhibit enzyme activity by binding to the active sites, thereby preventing substrate access and subsequent catalytic functions. This mechanism is significant in drug design and development.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for various enzymes. For instance:

- Enzyme Targets : Studies have shown that it can inhibit enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts such as cancer treatment or metabolic disorders.

Antimicrobial Activity

Some preliminary studies suggest potential antimicrobial properties:

- Case Study : In vitro tests demonstrated that derivatives of imidazolidine compounds exhibit activity against certain bacterial strains, indicating a possible role for this compound in developing new antimicrobial agents.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cell lines:

- Research Findings : The compound showed selective cytotoxicity against cancer cell lines while sparing normal cells, which is crucial for therapeutic applications.

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(2-Phenylethyl)imidazolidine-2,4,5-trione | Structure | Higher affinity for dopamine receptors |

| 1-(Cyclopentyl)imidazolidine-2,4,5-trione | - | Moderate enzyme inhibition |

Case Studies

Several studies have focused on the synthesis and biological evaluation of this compound:

- Synthesis and Evaluation : A study synthesized various imidazolidine derivatives and evaluated their inhibitory effects on dopamine uptake. The results indicated that modifications in the cyclohexenyl group could enhance selectivity towards specific receptors .

- Antimicrobial Testing : Another research effort explored the antimicrobial properties of related compounds. The findings suggested that structural features significantly influence the activity against Gram-positive and Gram-negative bacteria .

Q & A

What are the synthetic strategies for preparing 1-(2-cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione, and how do reaction conditions influence yield and purity?

Advanced Research Focus

The synthesis of imidazolidine-2,4,5-trione derivatives typically involves condensation reactions or oxidation of precursor urea derivatives. For example, substituted imidazolidine-2,4,5-triones can be synthesized via the reaction of α-ketoamides with oxidizing agents like meta-chloroperbenzoic acid (mCPBA) under controlled conditions. In one protocol, a mixture of 0.27 mmol precursor and 0.858 mmol mCPBA in dichloromethane yielded 89% product after purification by column chromatography . Solvent choice (e.g., hexane/ethyl acetate) and temperature (e.g., RT vs. reflux) critically affect stereochemical outcomes and purity.

How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in substituted imidazolidine-2,4,5-triones?

Basic Research Focus

Single-crystal X-ray diffraction (SC-XRD) is essential for confirming stereochemistry and substituent orientation. For instance, the structure of a related compound, 1-(2,6-diisopropyl-phenyl)-3-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-imidazolidine-2,4,5-trione, was resolved using SC-XRD, revealing a planar imidazolidine ring and specific dihedral angles between substituents . Complementary - and -NMR data (e.g., δ 1.96 ppm for methyl groups, δ 155.7 ppm for carbonyl carbons) validate electronic environments and regiochemistry .

What structure-activity relationships (SARs) govern the cholinesterase inhibitory activity of imidazolidine-2,4,5-trione derivatives?

Advanced Research Focus

Lipophilicity (log P) and substituent electronic effects strongly correlate with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. For example, fluorinated benzothiazole-substituted derivatives exhibit enhanced AChE inhibition (IC < 1 µM) due to improved enzyme active-site interactions. Bulky groups like cyclohexenylethyl may sterically hinder binding, reducing potency . Quantitative SAR (QSAR) models using Hammett constants or molecular docking (e.g., AutoDock Vina) can predict activity trends .

How do computational methods like molecular docking aid in designing imidazolidine-2,4,5-trione derivatives with therapeutic potential?

Advanced Research Focus

Docking studies against target proteins (e.g., SARS-CoV-2 main protease) highlight key interactions. For example, the carbonyl groups of imidazolidine-2,4,5-trione form hydrogen bonds with catalytic residues (e.g., His41), while hydrophobic substituents like cyclohexene enhance binding via van der Waals interactions. MD simulations (e.g., 100 ns trajectories) assess stability of ligand-receptor complexes .

What are the challenges in isolating stereoisomers of chiral imidazolidine-2,4,5-triones, and what chiral resolution methods are effective?

Advanced Research Focus

Racemic mixtures of compounds like 3g (containing (R)- and (S)-isomers) require chiral HPLC or enzymatic resolution. Polarimetric analysis ([α] = -239.7°) confirms enantiomeric excess, while chiral stationary phases (e.g., Chiralpak AD-H) achieve baseline separation with hexane/isopropanol gradients .

How can thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) characterize the stability of imidazolidine-2,4,5-trione derivatives?

Basic Research Focus

TGA profiles (heating rate: 10°C/min under N) reveal decomposition temperatures (T > 200°C for most derivatives), while DSC detects melting points (e.g., 103–104°C for compound 23b) and phase transitions. These data inform storage conditions (e.g., desiccated, RT) and synthetic scalability .

What methodologies are used to evaluate the antifungal or antibacterial activity of imidazolidine-2,4,5-trione derivatives?

Advanced Research Focus

Standardized assays include:

- Agar dilution : Minimum inhibitory concentration (MIC) against Candida albicans or Aspergillus fumigatus.

- Time-kill kinetics : Log-phase growth inhibition over 24–48 hours.

- Synergy studies : Checkerboard assays with fluconazole or amphotericin B.

For example, compound 23c showed MIC = 8 µg/mL against C. albicans via disruption of ergosterol biosynthesis .

How does the introduction of a cyclohexenylethyl group affect the drug-likeness and ADMET properties of imidazolidine-2,4,5-triones?

Basic Research Focus

The cyclohexenylethyl moiety increases log P (lipophilicity), enhancing blood-brain barrier penetration but potentially reducing aqueous solubility. In silico ADMET predictors (e.g., SwissADME) estimate:

| Property | Value (Cyclohexenylethyl Derivative) |

|---|---|

| Drug-likeness (Lipinski) | 0.8165 |

| Tumorigenic | No |

| Mutagenic | No |

What role do imidazolidine-2,4,5-triones play in agrochemical research, particularly as fungicides or herbicides?

Advanced Research Focus

Parabanic acid derivatives exhibit herbicidal activity via inhibition of acetolactate synthase (ALS). Field trials for compounds like 1-benzoimidazole-3-imidazolidine-2,4,5-trione (10c) show 80% suppression of Amaranthus retroflexus at 50 g/ha. Mode-of-action studies involve -labeling to track metabolic pathways .

How can ultrasound-assisted synthesis improve the efficiency of imidazolidine-2,4,5-trione derivatization?

Advanced Research Focus

Ultrasound (20–40 kHz) accelerates reaction kinetics via cavitation. For example, 1-ethyl-3-[(3-ethylthioureido)methyl]urea (12) was synthesized in 85% yield (vs. 60% under conventional heating) with reduced side products. Sonication also enhances crystallinity, simplifying purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.